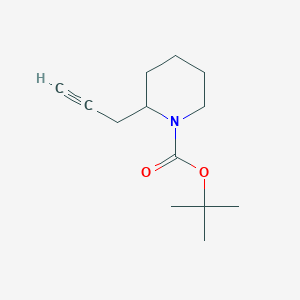

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKKJSGTWOUUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Alkylation and Deprotection Reactions

The tert-butyl carbamate group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective functionalization of other sites.

Deprotection of the tert-Butyl Group

Acidic hydrolysis removes the Boc group, regenerating the free piperidine amine. Common conditions include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours.

-

Hydrochloric acid (HCl) in dioxane or methanol under reflux.

Example Protocol

| Reaction Step | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | 4M HCl in dioxane, 25°C, 2 hours | Piperidine-2-prop-2-ynylamine | 85% |

Alkyne-Specific Reactions

The prop-2-ynyl group participates in cycloadditions and cross-coupling reactions due to its terminal alkyne functionality.

Click Chemistry (Huisgen Cycloaddition)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, useful for bioconjugation:

-

Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 25°C.

-

Applications : Ligand synthesis for drug discovery and material science.

Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl halides forms C–C bonds:

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

-

Base : Et₃N or K₂CO₃ in THF at 60°C.

Reported Yields

| Substrate | Product | Yield | Source |

|---|---|---|---|

| 4-Iodobenzoic acid | 2-Prop-2-ynylpiperidine-aryl adduct | 72% |

Radical Cyclization Reactions

The prop-2-ynyl group facilitates intramolecular radical cyclization under tin hydride conditions:

-

Conditions : Bu₃SnH (1.2 eq), AIBN (0.1 eq), toluene, reflux .

-

Outcome : Formation of fused bicyclic structures via 5- or 6-membered ring closure .

Example Transformation

| Starting Material | Product | Yield | Source |

|---|---|---|---|

| tert-Butyl 2-prop-2-ynylpiperidine-1-carboxylate | Benzocyclohepten-imine derivative | 68% |

Grignard and Organometallic Additions

The alkyne reacts with Grignard reagents to form substituted propargyl derivatives:

Reported Data

| Grignard Reagent | Product | Yield | Source |

|---|---|---|---|

| Isopropylmagnesium bromide | tert-Butyl 2-(3-oxobutyl)piperidine-1-carboxylate | 63% |

Reductive Amination and Functionalization

The deprotected piperidine amine undergoes reductive amination with aldehydes/ketones:

Comparative Reactivity Table

| Reaction Type | Key Conditions | Typical Yield | Selectivity |

|---|---|---|---|

| Boc Deprotection | HCl/dioxane, 25°C | 80–90% | High |

| Click Chemistry | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 70-85% | Regioselective (1,4-triazole) |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 65–75% | Moderate |

| Radical Cyclization | Bu₃SnH, AIBN, toluene, reflux | 60–70% | High |

Mechanistic Insights

-

Deprotection : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.

-

Click Chemistry : Copper(I) stabilizes the triazole transition state, favoring 1,4-regioselectivity.

-

Radical Cyclization : Tin-mediated hydrogen abstraction generates a carbon-centered radical, initiating cyclization .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structure allows for modifications that enhance pharmacological properties.

1.1. PROTAC Development

One of the most promising applications is in the development of PROTAC (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce targeted protein degradation, which has implications for treating various diseases, including cancer. The compound serves as a semi-flexible linker that can optimize the orientation of the degrader for improved efficacy and selectivity .

1.2. Pain Management

Research indicates that piperidine derivatives exhibit analgesic properties. This compound may contribute to the development of new analgesics by acting on specific pain pathways .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives, each with unique biological activities.

3.1. Targeted Protein Degradation

A study demonstrated that the incorporation of this compound into PROTACs enhanced their ability to degrade specific target proteins in cancer cells, leading to a reduction in cell viability .

3.2. Analgesic Activity

In another study, derivatives of this compound were tested for analgesic effects in animal models, showing significant pain relief comparable to standard analgesics without the typical side effects associated with opioids .

Safety and Regulatory Information

This compound has been classified with certain safety warnings, including skin and eye irritation risks . Proper handling and safety protocols must be followed during its use in laboratory settings.

Mechanism of Action

The mechanism of action of tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-prop-2-ynylpiperidine-1-carboxylate

- Tert-butyl 2-prop-2-ynylpiperazine-1-carboxylate

- Tert-butyl 2-prop-2-ynylpyridine-1-carboxylate

Uniqueness

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a prop-2-ynyl group on the piperidine ring.

Biological Activity

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features which contribute to its biological activity. The compound can be represented by the following molecular formula:

- Molecular Formula : C_{12}H_{17}N_{1}O_{2}

- Molecular Weight : 207.27 g/mol

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a selective modulator of certain receptor systems, potentially influencing pathways involved in inflammation, pain modulation, and neuroprotection.

Selective Estrogen Receptor Modulation

One significant aspect of this compound is its potential as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively stimulate or inhibit estrogen receptors in different tissues, making them valuable in the treatment of conditions such as osteoporosis and hormone-dependent cancers.

Biological Activity Data

Research has shown that this compound exhibits various biological activities. Below is a summary table highlighting some key findings from recent studies:

Study on Anti-inflammatory Effects

A study published in Pharmaceutical Research investigated the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The results indicated a significant reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Neuroprotective Properties

In another study focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings demonstrated that this compound significantly reduced cell death and improved cell viability, indicating its potential role in neurodegenerative disease management.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Boc-protection of piperidine derivatives followed by alkynylation at the 2-position. A general approach includes:

Reacting piperidine with tert-butyl chloroformate to form the Boc-protected intermediate.

Introducing the prop-2-ynyl group via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling for terminal alkynes) .

- Purity Optimization :

- Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.

- Final purity (>95%) can be confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .

- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize by-products like unreacted starting materials .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, light, or heat sources .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life. Monitor via HPLC for decomposition products like piperidine or CO₂ .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless epoxidation or Noyori asymmetric hydrogenation to introduce stereocenters. For example, enantioselective alkynylation can be achieved with Cu(I)/chiral phosphine complexes .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or organocatalysts to resolve racemic mixtures during intermediate steps .

- Analytical Validation : Confirm stereochemistry via X-ray crystallography (SHELX refinement ) or chiral HPLC (e.g., Chiralpak IA column) .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Contradiction Scenarios :

- NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish regioisomers .

- Mass Spec Fragmentation Ambiguity : Perform HRMS-ESI to verify molecular formula and compare with theoretical isotopic patterns .

- Crystallographic Validation : Resolve structural ambiguities (e.g., bond angles, conformers) via single-crystal X-ray diffraction (SHELXL refinement ).

Q. How to design experiments to assess the compound's reactivity under varying conditions (e.g., acidic, basic, oxidative)?

- Methodological Answer :

- Reactivity Screening :

- Mechanistic Probes : Use DFT calculations (Gaussian 16) to predict reaction pathways and compare with experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.